Linoleic Acid-biotin

Description

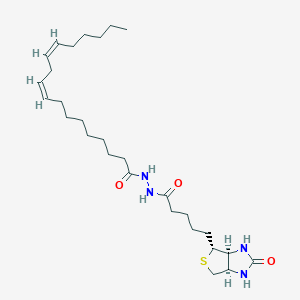

Linoleic acid-biotin (CAS: 2692623-19-9) is a synthetic conjugate of linoleic acid (C18:2, an essential omega-6 polyunsaturated fatty acid) and biotin (vitamin B7). Its molecular formula is C₂₈H₄₈N₄O₃S, with a molecular weight of 520.77 g/mol. The compound is structurally characterized by a biotin moiety linked via a hydrazide bond to the carboxyl group of linoleic acid, forming (9Z,12Z)-octadecadienoic acid-(2-biotinyl)hydrazide .

This compound is primarily utilized in biochemical research for applications such as lipid-protein interaction studies, cell membrane labeling, and affinity-based assays (e.g., streptavidin pull-downs) due to biotin’s high binding affinity for streptavidin . Its role as a biomarker in metabonomic studies, such as differentiating childhood short stature (ISS) from growth hormone deficiency (GHD), has also been documented .

Properties

Molecular Formula |

C28H48N4O3S |

|---|---|

Molecular Weight |

520.8 g/mol |

IUPAC Name |

(9Z,12Z)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]octadeca-9,12-dienehydrazide |

InChI |

InChI=1S/C28H48N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(33)31-32-26(34)21-18-17-19-24-27-23(22-36-24)29-28(35)30-27/h6-7,9-10,23-24,27H,2-5,8,11-22H2,1H3,(H,31,33)(H,32,34)(H2,29,30,35)/b7-6-,10-9-/t23-,24+,27-/m0/s1 |

InChI Key |

DYDABARMVFMPOO-KOYPUJPDSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Linoleic acid-biotin belongs to a class of fatty acid-biotin conjugates, which are tailored for specific research applications. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Fatty Acid-Biotin Conjugates

Table 2: Comparative Physicochemical Properties

| Property | This compound | Oleic Acid-Biotin | Arachidonic Acid-Biotin |

|---|---|---|---|

| Solubility | Organic solvents | Organic solvents | DMSO/ethanol |

| Hydrophobicity | High | Moderate | Moderate |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Stable at -20°C | Stable at -20°C | Sensitive to oxidation |

Commercial Availability and Suppliers

Suppliers such as Larodan Research Grade Lipids and Shanghai Yuanye Bio-Technology offer this compound at research-grade purity (>95%), with prices ranging from €75/100 µg to ¥1690/100 µg . Derivatives like arachidonic acid-biotin are similarly priced but less widely available.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying linoleic acid-biotin conjugates in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for precise quantification. For lipidomic studies, untargeted LC-MS with multivariate analysis (e.g., PCA or PLS-DA) can distinguish this compound derivatives from other lipids based on retention time and fragmentation patterns . Ensure calibration curves are validated using certified reference materials (e.g., NIST standards) to minimize matrix effects .

Q. How should this compound be handled and stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. For working solutions, dissolve in ethanol or DMSO (≤0.1% final concentration in cell cultures) to avoid solvent toxicity. Monitor degradation via periodic NMR or FTIR spectroscopy, as conjugated double bonds in linoleic acid are prone to peroxidation .

Q. What are the critical parameters for designing in vitro assays to study this compound uptake in mammalian cells?

- Methodological Answer : Optimize cell density (e.g., 70–80% confluency) and serum-free incubation periods to reduce lipid interference. Use fluorescently tagged biotin (e.g., FITC-streptavidin conjugates) for real-time tracking via flow cytometry. Include negative controls with excess unbiotinylated linoleic acid to confirm specificity of receptor-mediated uptake .

Advanced Research Questions

Q. How can genetic engineering approaches enhance this compound production in probiotic strains?

- Methodological Answer : Overexpress key enzymes like myosin-cross-reactive antigen (MCRA) in Lactobacillus spp. via chromosomal integration using homologous recombination (e.g., pDS132 vector systems). Validate overexpression via qPCR and monitor conjugated linoleic acid (CLA) yields using GC-MS. Assess pathogen-inhibitory effects via co-culture assays with Salmonella or EHEC, measuring biofilm disruption and host cell adhesion .

Q. What strategies resolve contradictions in this compound’s role in metabolic syndrome (MetS) pathogenesis?

- Methodological Answer : Integrate multi-omics datasets (RNA-seq, proteomics) to identify pathway-specific dysregulation. For example, apply gene set variation analysis (GSVA) to GSE145412 RNA-seq data to pinpoint linoleic acid metabolism outliers in MetS cohorts. Validate findings with targeted metabolomics (e.g., oxylipin profiling) and in vivo knockouts of key genes like ALOX12 .

Q. How can researchers optimize experimental conditions for studying this compound’s anti-inflammatory effects in macrophages?

- Methodological Answer : Differentiate THP-1 or U937 cells into macrophages using PMA and polarize with LPS/IFN-γ (M1) or IL-4 (M2). Treat with this compound (10–50 µM) and quantify cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Use transcriptomic analysis (RNA-seq) to map NF-κB and PPAR-γ pathway modulation. Include lipid raft disruption controls (e.g., methyl-β-cyclodextrin) to assess membrane-mediated signaling .

Q. What computational tools are essential for modeling this compound interactions with lipid-binding proteins?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to FABP4 or PPAR-γ. Validate with surface plasmon resonance (SPR) to measure kinetic constants (kon, koff). Cross-reference with cryo-EM structures of protein-ligand complexes for residue-level interaction mapping .

Methodological and Reporting Guidelines

Q. How should researchers present this compound data in manuscripts to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail synthesis steps (e.g., biotinylation ratio, purification via HPLC). For biological assays, specify cell lines, passage numbers, and culture conditions.

- Supporting Information : Provide raw NMR spectra, MS/MS fragmentation patterns, and statistical analysis scripts. Use hyperlinks to deposit datasets in repositories like Zenodo or Figshare .

Q. What criteria should be used to evaluate the reliability of this compound studies during literature reviews?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Scrutinize methods for validation of compound identity (e.g., HRMS, elemental analysis) and biological replicates (≥3). Flag studies lacking negative controls or using unvalidated commercial antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.